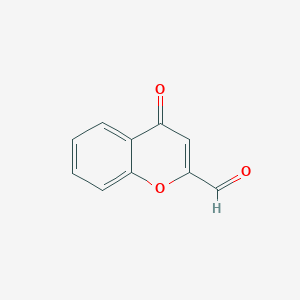

4-oxo-4H-chromene-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-oxo-4H-chromene-2-carbaldehyde is a useful research compound. Its molecular formula is C10H6O3 and its molecular weight is 174.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that derivatives of 4-oxo-4H-chromene-2-carbaldehyde exhibit promising anticancer properties. For instance, studies have shown that modifications to the chromene structure can enhance cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In vitro assays indicated that certain derivatives possess IC50 values in the low micromolar range, suggesting potent anticancer activity .

1.2 Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Inhibitory assays against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15) have revealed that some derivatives can significantly reduce enzyme activity, which is crucial for managing inflammatory conditions .

1.3 Neuroprotective Effects

Recent studies indicate potential neuroprotective effects of this compound derivatives against Alzheimer’s disease. The compounds were found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters, thus potentially improving cognitive function in models of neurodegeneration .

Organic Synthesis

2.1 Synthesis of Novel Compounds

this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various biologically active compounds through reactions such as condensation and cyclization. For example, it has been used to create furochromone derivatives with enhanced pharmacological profiles .

2.2 Formation of Hydrazone Derivatives

The compound can react with hydrazines to form hydrazone derivatives, which have been studied for their biological activities including antimicrobial and antifungal properties. The synthesis and characterization of these derivatives provide insights into their structure-activity relationships .

Materials Science

3.1 Development of Functional Materials

In materials science, this compound has been explored for its potential in developing functional materials such as sensors and fluorescent dyes. Its unique chromophoric properties allow for applications in photonic devices and organic light-emitting diodes (OLEDs) .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on anticancer activity | Breast cancer cell lines | Certain derivatives showed IC50 values < 20 µM |

| Inhibition of COX-2 | Anti-inflammatory research | Compounds exhibited significant inhibition compared to celecoxib |

| Neuroprotective evaluation | Alzheimer’s models | Dual inhibition of AChE and BChE observed |

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group at position 2 undergoes oxidation to form carboxylic acid derivatives. A microwave-assisted method using ethyl oxalate and a base (e.g., KOtBu) converts 4-oxo-4H-chromene-2-carbaldehyde to 4-oxo-4H-chromene-2-carboxylic acid with 87% yield under optimized conditions (60°C, 30 min, DMF solvent) . Potassium permanganate (KMnO₄) in acidic media further oxidizes the aldehyde to carboxylic acid derivatives.

| Reagent/Conditions | Product | Yield |

|---|---|---|

| KOtBu, DMF, MW (60°C, 30 min) | 4-Oxo-4H-chromene-2-carboxylic acid | 87% |

| KMnO₄, H₂SO₄ | Chromone-2-carboxylic acid derivatives | N/A |

Reduction Reactions

The aldehyde group can be selectively reduced to a hydroxymethyl group. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) reduces the aldehyde to 2-(hydroxymethyl)-4H-chromen-4-one, a precursor for antihistamines and antiasthmatic agents .

| Reagent | Product | Application |

|---|---|---|

| NaBH₄, THF | 2-(Hydroxymethyl)-4H-chromen-4-one | Drug synthesis (e.g., chromones) |

Nucleophilic Additions

The aldehyde participates in condensation reactions with hydrazines and amines:

-

Hydrazone Formation : Reacts with 2-benzothiazolylhydrazine to yield hydrazones, confirmed by IR and NMR spectroscopy .

-

Schiff Base Synthesis : Forms spiro[1,4-benzothiazine-2,2'-chromene]-3,4'(3'H,4H)-dione when treated with 2-aminobenzenethiol under acidic conditions .

Cyclization and Rearrangement

In alcohol media (e.g., ethanol), this compound undergoes alkoxide ion-mediated rearrangements with β-nitroalkenes to form 4-oxo-2-aryl-4H-chromene-3-carboxylates (flavone derivatives). This proceeds via a Michael adduct intermediate, with ethanol enhancing yield (75–93%) compared to nonpolar solvents .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| β-Nitroalkenes + Ethanol | RT, 12 h | Flavone-3-carboxylate derivatives | 75–93% |

Unexpected Reactions

Under basic conditions, this compound reacts with 2-aminobenzenethiol to form 2-(1,3-benzothiazol-2-yl)-4H-chromen-4-one instead of the expected amide. X-ray crystallography confirmed the fused benzothiazole-chromene structure .

| Reagent | Product | Key Observation |

|---|---|---|

| 2-Aminobenzenethiol, Base | 2-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one | Cyclization due to thiol nucleophilicity |

Fragmentation in Mass Spectrometry

The trimethylsilyl (TMS) ester of this compound undergoes unique fragmentation in EI-MS, losing a CH₃ group followed by C₃O (:C=C=C=O) to form stable ions (e.g., m/z 229). This pathway is driven by the stability of the resulting aromatic ions .

Propiedades

Fórmula molecular |

C10H6O3 |

|---|---|

Peso molecular |

174.15 g/mol |

Nombre IUPAC |

4-oxochromene-2-carbaldehyde |

InChI |

InChI=1S/C10H6O3/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-6H |

Clave InChI |

STIGNTJPMPNNCK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C=C(O2)C=O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.